N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide
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Overview
Description
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide is a complex organic compound that features a tetrazole ring, a sulfonamide group, and a dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then alkylated with a suitable halomethyl derivative to introduce the dimethylphenyl group. Finally, the sulfonamide group is introduced through a reaction with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit the activity of the target, leading to various biological effects. The sulfonamide group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-chlorobenzenesulfonamide
- N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide
Uniqueness
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide is unique due to the specific combination of functional groups it possesses. The presence of both a tetrazole ring and a sulfonamide group provides a distinct set of chemical properties, making it versatile for various applications. Its structural uniqueness also allows for specific interactions with biological targets, which can be advantageous in drug design.
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-12-4-8-16(9-5-12)25(23,24)18-11-17-19-20-21-22(17)15-7-6-13(2)14(3)10-15/h4-10,18H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLUHRRERGNAOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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